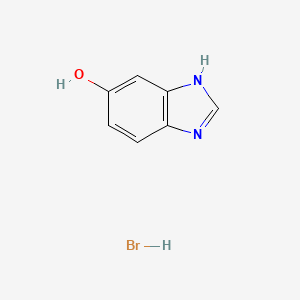

1H-benzimidazol-5-ol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-benzimidazol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUSRGPXBHRNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzimidazol-5-ol hydrobromide typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by bromination and subsequent hydrolysis to introduce the hydroxyl group. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and bromination steps.

Industrial Production Methods

Industrial production of 1H-benzimidazol-5-ol hydrobromide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-5-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Benzimidazol-5-ol hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-benzimidazol-5-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with DNA or RNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences between 1H-benzimidazol-5-ol hydrobromide and analogous compounds include:

- Substituents at the 5-position : The hydroxyl group in the target compound contrasts with bromo (e.g., 5-Bromo-1H-indole derivatives in ), nitroso (1-methyl-4-nitroso derivative in ), or halogenated groups (e.g., 5-chloro in ). These substitutions influence hydrogen-bonding capacity, reactivity, and target binding .

- Salt forms: The hydrobromide counterion distinguishes it from neutral analogs (e.g., 1,3-dibenzyl-5-chloro-benzimidazolone in ) or hydrochloride salts (e.g., 5-amino-benzimidazole hydrochloride in ). Salt selection impacts crystallinity, stability, and dissolution rates .

Physicochemical Properties

*Calculated based on formula C₇H₇N₂O (137.05) + HBr (80.91).

†Inferred from benzimidazole’s broad pharmacological profile .

Pharmacological and SAR Insights

- Hydrobromide salt : Increases solubility over neutral analogs, as seen in dextromethorphan hydrobromide (), which is critical for oral bioavailability.

- Nitroso vs.

Research Findings and Gaps

- : Demonstrates that bromo-substituted indole derivatives exhibit moderate melting points (133–142°C), suggesting that the target compound’s hydroxyl group and salt form may alter thermal stability .

- : Highlights 2-substituted benzimidazoles as drug leads, supporting the exploration of 5-substituted variants like the target compound for novel activity .

- Unresolved questions : Specific biological data (e.g., IC₅₀ values, toxicity profiles) for 1H-benzimidazol-5-ol hydrobromide are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1H-benzimidazol-5-ol hydrobromide is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-benzimidazol-5-ol hydrobromide is characterized by a benzimidazole core structure, which contributes to its biological activity. The presence of hydroxyl groups and bromine enhances its solubility and interaction with biological targets.

Antiviral Activity

Research has demonstrated that derivatives of 1H-benzimidazol-5-ol exhibit potent antiviral properties, particularly against hepatitis B virus (HBV). A study synthesized various derivatives, revealing that some showed superior inhibitory activity compared to lamivudine, a standard antiviral drug. For instance, compound 13b exhibited an IC50 value of 7.8 μM and a selectivity index (SI) of 13.0, indicating its potential as an effective antiviral agent .

Antiproliferative Activity

The antiproliferative effects of 1H-benzimidazol-5-ol derivatives have been extensively studied. In vitro assays demonstrated that certain compounds significantly inhibited the proliferation of cancer cell lines such as MDA-MB-231. For example, compound 2g showed the best antiproliferative activity with an IC50 value of 16.38 μM . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, leading to DNA damage and cell cycle arrest .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds derived from 1H-benzimidazol-5-ol exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MIC) against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

The biological activity of 1H-benzimidazol-5-ol is attributed to several mechanisms:

- Inhibition of Microtubule Formation : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, which is crucial for cell division .

- Apoptosis Induction : The compound can induce apoptosis by disturbing mitochondrial membrane potential and activating caspases, which are essential for programmed cell death .

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Case Study 1: Antiviral Efficacy

In a study focusing on anti-HBV activity, various analogs of 1H-benzimidazol-5-ol were synthesized and tested in HepG2.2.15 cell lines. The results indicated that specific derivatives not only inhibited viral replication but also exhibited low cytotoxicity, highlighting their therapeutic potential in treating HBV infections .

Case Study 2: Cancer Treatment

A comprehensive evaluation of benzimidazole derivatives revealed that many exhibit significant cytotoxic effects against various cancer cell lines. One notable example is the compound 2g, which was shown to effectively inhibit the growth of breast cancer cells with minimal side effects on normal cells . This suggests a promising avenue for developing targeted cancer therapies.

Data Summary

| Compound | Biological Activity | IC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Compound 13b | Anti-HBV | 7.8 | 13.0 |

| Compound 2g | Antiproliferative (MDA-MB-231) | 16.38 | Not specified |

| Compound X | Antimicrobial (MRSA) | MIC = 4 | Not specified |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1H-benzimidazol-5-ol hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted benzimidazole precursors with hydrobromic acid under controlled conditions. For example, analogous compounds (e.g., phenoxymethylbenzimidazole derivatives) are synthesized using solvents like ethanol or DMF, catalysts such as potassium carbonate, and optimized temperatures (80–100°C) to enhance yield . Reaction optimization should include testing solvent polarity, catalyst loading, and reaction time, followed by purification via column chromatography (e.g., ethyl acetate/hexane mixtures) . Validate success using melting points and spectroscopic cross-checks (e.g., IR for –OH and –NH stretches) .

Q. How should researchers characterize the purity and structural integrity of 1H-benzimidazol-5-ol hydrobromide?

- Methodological Answer : Employ a multi-technique approach:

- Elemental Analysis : Verify C, H, N, Br content against theoretical values (e.g., ±0.3% deviation) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and hydrobromide counterion effects (e.g., downfield shifts due to H-bonding) .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and benzimidazole ring vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ or [M–Br]⁺ ions .

Q. What safety protocols are essential when handling hydrobromide salts in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HBr vapors .

- Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do protonation sites and hydrogen bonding patterns in 1H-benzimidazol-5-ol hydrobromide influence its physicochemical properties?

- Methodological Answer : The hydrobromide salt forms via protonation at the benzimidazole nitrogen, stabilizing the crystal lattice through N–H∙∙∙Br hydrogen bonds. Single-crystal X-ray diffraction (e.g., CSD data) can reveal bond lengths (e.g., N–Br ≈ 3.2–3.5 Å) and angles, correlating with solubility and thermal stability . Computational modeling (e.g., DFT) predicts proton affinity differences between nitrogen sites .

Q. What experimental designs are effective for studying the biological activity of this compound in pharmacological models?

- Methodological Answer :

- In Vivo Models : Use rodent studies to assess neuroactivity, following OECD guidelines. For example, scopolamine hydrobromide-induced dementia models (2 mg/kg, i.p.) can test cognitive effects .

- Dose Optimization : Conduct dose-response assays (e.g., 10–100 mg/kg) with controls for HBr counterion effects .

- Biochemical Assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method .

Q. How can computational methods predict the interaction of 1H-benzimidazol-5-ol hydrobromide with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Analyze docking poses for hydrogen bonds with active-site residues (e.g., Asp3.32) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. What are the implications of crystallographic data for understanding the solid-state behavior of this compound?

- Methodological Answer : X-ray crystallography (e.g., CCDC entries) reveals packing motifs, such as π-π stacking between benzimidazole rings (3.5–4.0 Å spacing) and Br⁻∙∙∙H–N interactions . These features impact dissolution rates and bioavailability. Compare experimental data with predicted PXRD patterns (Mercury software) to detect polymorphs .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.